N-(4-(N,N-dimethylsulfamoyl)benzoyl)-N-phenylpiperidine-1-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would consist of a piperidine ring (a six-membered ring with one nitrogen atom), attached to a phenyl group (a six-membered carbon ring) and a N,N-dimethylsulfamoylbenzoyl group. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amide group might be involved in condensation or hydrolysis reactions, while the sulfamoyl group could potentially undergo reactions with amines or alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar groups like the amide and sulfamoyl could impact its solubility in different solvents .Scientific Research Applications
Thermal Decomposition and Chemical Reactions
- Studies on the thermal decomposition of related compounds provide insights into the stability and reactivity of N-(4-(N,N-dimethylsulfamoyl)benzoyl)-N-phenylpiperidine-1-carboxamide under different conditions. For example, the thermal decomposition of certain hydroxylamines leading to various products suggests potential pathways for the decomposition or transformation of related compounds under heat (Uchida, Kobayashi, & Kozuka, 1981).
Polymer Science and Materials Chemistry
- Research into carboxylate-containing polyamides and their calcium complexes sheds light on the potential for N-(4-(N,N-dimethylsulfamoyl)benzoyl)-N-phenylpiperidine-1-carboxamide to be involved in similar complexation reactions or to contribute to the development of new polymeric materials with specific properties, such as hydrogen bonding capabilities and relevance to biomineralization (Ueyama et al., 1998).
Synthesis and Biological Evaluation of Derivatives
- The synthesis and biological evaluation of benzene sulfonamide derivatives, including reactions with different reagents and the assessment of antitumor activity, provide a framework for understanding how modifications to the core structure of N-(4-(N,N-dimethylsulfamoyl)benzoyl)-N-phenylpiperidine-1-carboxamide might impact its biological activities (Fahim & Shalaby, 2019).
Mechanistic Insights and Molecular Docking
- Studies on chemoselective N-benzoylation of aminophenols and the synthesis of biologically relevant compounds offer insights into the chemical behavior and potential applications of N-(4-(N,N-dimethylsulfamoyl)benzoyl)-N-phenylpiperidine-1-carboxamide in synthesizing new molecules with specific functions or activities (Singh, Lakhan, & Singh, 2017).
Future Directions
properties
IUPAC Name |
N-[4-(dimethylsulfamoyl)benzoyl]-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-22(2)29(27,28)19-13-11-17(12-14-19)20(25)24(18-9-5-3-6-10-18)21(26)23-15-7-4-8-16-23/h3,5-6,9-14H,4,7-8,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYKILCVZANYSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N,N-dimethylsulfamoyl)benzoyl)-N-phenylpiperidine-1-carboxamide |
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